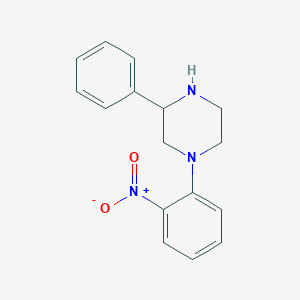

1-(2-Nitrophenyl)-3-phenylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Nitrophenyl)-3-phenylpiperazine is an organic compound that belongs to the class of piperazines, which are heterocyclic amines. This compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to a piperazine ring. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-3-phenylpiperazine typically involves the reaction of 2-nitroaniline with phenylpiperazine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Nitrophenyl)-3-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of nitro or halogenated phenyl derivatives.

Applications De Recherche Scientifique

1-(2-Nitrophenyl)-3-phenylpiperazine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mécanisme D'action

The mechanism of action of 1-(2-Nitrophenyl)-3-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

1-(2-Nitrophenyl)-3-phenylpiperazine can be compared with other similar compounds, such as:

1-(2-Nitrophenyl)piperazine: Lacks the phenyl group, which may result in different pharmacological properties.

1-Phenylpiperazine: Lacks the nitrophenyl group, which may affect its biological activity.

2-Nitrophenylpiperazine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

1-(2-Nitrophenyl)-3-phenylpiperazine is a synthetic organic compound belonging to the piperazine class, characterized by a nitrophenyl group and a phenyl group attached to a piperazine ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of various pharmacological studies.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Notably, similar nitrophenyl compounds are known to undergo photolytic cleavage, which can lead to the release of nitrogen and other reactive species that may induce cellular effects such as apoptosis and inhibition of protein kinases.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes by binding to their active sites, which can disrupt normal cellular processes.

- Signal Transduction Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been shown to impact the biosynthesis of signaling molecules in bacteria such as Pseudomonas aeruginosa.

- Photochemical Reactions : The compound can participate in photochemical reactions that alter its structure and biological activity under light exposure.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that similar compounds are metabolized primarily in the liver. The elimination half-life and bioavailability are influenced by environmental factors such as light exposure, which can affect the stability of nitrophenyl compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers tested the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant induction of apoptosis at concentrations above 10 µM .

Cellular Effects

The compound's influence on cellular processes extends to modulation of gene expression related to stress responses and apoptosis. It has been shown to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors in treated cells.

Propriétés

IUPAC Name |

1-(2-nitrophenyl)-3-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-19(21)16-9-5-4-8-15(16)18-11-10-17-14(12-18)13-6-2-1-3-7-13/h1-9,14,17H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSPEGPKBZXBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587733 |

Source

|

| Record name | 1-(2-Nitrophenyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904818-42-4 |

Source

|

| Record name | 1-(2-Nitrophenyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.